4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide
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Overview
Description
4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is a complex organic compound that features a bromine atom, a pyrimidine ring, an imidazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction, often using glyoxal and ammonia as starting materials.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reactions: The final step involves coupling the pyrimidine and imidazole rings with the benzamide group under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzamide group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a pyrimidine ring but different functional groups.
2-pyrimidinamine, 4,6-dimethyl-: A simpler compound with a pyrimidine ring and amino group.
Uniqueness
4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is unique due to its combination of a bromine atom, pyrimidine ring, imidazole ring, and benzamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H20BrN7O |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-bromo-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H20BrN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-16-10-21-11-23-16)26-17(28)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28) |
InChI Key |
FWKPSTJDDMKJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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